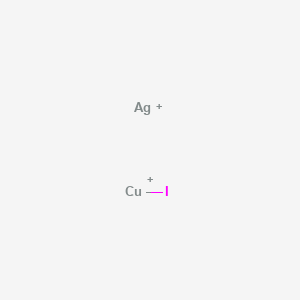
Silver;iodocopper(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver;iodocopper(1+) is a compound that combines silver and copper iodide It is known for its unique properties and potential applications in various fields
Métodos De Preparación
The preparation of Silver;iodocopper(1+) can be achieved through various synthetic routes. One common method involves the electrodeposition of a copper-silver alloy in an ionic liquid, such as 1-butyl-3-methylimidazolium chloride. This process involves the reduction of cupric ions to cuprous ions, followed by the simultaneous reduction of cuprous ions and silver ions to form the alloy . Another method involves the use of electric explosion of twisted wires of copper and silver in an argon atmosphere, which allows for the synthesis of nanoparticles with specific compositions .
Análisis De Reacciones Químicas
Silver;iodocopper(1+) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, copper(I) iodide reacts with mercury vapors to form brown copper(I) tetraiodomercurate(II) . The compound can also participate in the synthesis of copper(I) clusters, such as [Cu6I7]− . Common reagents used in these reactions include ammonia, iodide solutions, and dilute acids. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Silver;iodocopper(1+) has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various compounds and materials. In biology and medicine, silver nanoparticles derived from this compound have shown potential as antimicrobial agents, drug-delivery carriers, and imaging probes . The compound’s unique properties make it suitable for applications in diagnostics, optoelectronics, and water disinfection . Additionally, the eco-friendly synthesis of silver and copper nanoparticles using biological methods has demonstrated potential in addressing multidrug-resistant bacterial infections .
Mecanismo De Acción
The mechanism of action of Silver;iodocopper(1+) involves the release of silver and copper ions, which interact with bacterial cell walls and intracellular molecules. Silver nanoparticles adhere to the surface of bacterial cell walls, causing structural damage and facilitating the entry of copper nanoparticles. Once inside the cell, copper nanoparticles disrupt intracellular molecules, leading to cell death . The combination of silver and copper ions enhances the antibacterial effect, making the compound effective against a wide range of bacteria .
Comparación Con Compuestos Similares
Silver;iodocopper(1+) can be compared to other similar compounds, such as copper(I) iodide, silver iodide, and gold monoiodide. Copper(I) iodide, for example, is an inorganic polymer with a rich phase diagram and various crystalline forms Silver iodide is known for its use in cloud seeding and photographic applications
Propiedades
Número CAS |
394738-90-0 |
|---|---|
Fórmula molecular |
AgCuI+2 |
Peso molecular |
298.32 g/mol |
Nombre IUPAC |
silver;iodocopper(1+) |
InChI |
InChI=1S/Ag.Cu.HI/h;;1H/q+1;+2;/p-1 |
Clave InChI |
DFJMTNWHKIIQKO-UHFFFAOYSA-M |
SMILES canónico |
[Cu+]I.[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
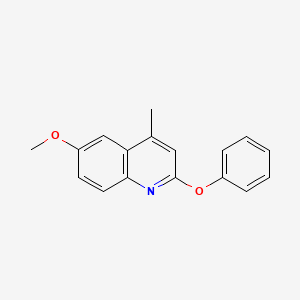
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
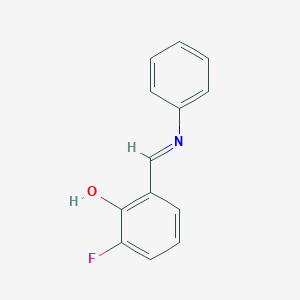
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)

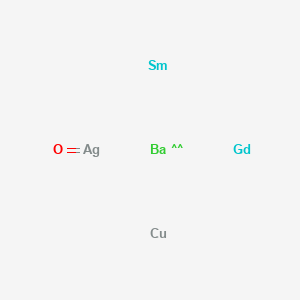
![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)
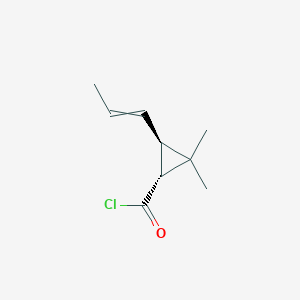
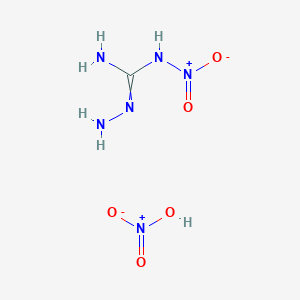
phosphanium](/img/structure/B14250395.png)
![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)
